![molecular formula C9H6N2O3 B12826854 3-Pyridin-2-ylisoxazole-5-carboxylic acid CAS No. 716362-11-7](/img/structure/B12826854.png)
3-Pyridin-2-ylisoxazole-5-carboxylic acid
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Overview
Description
3-(Pyridin-2-yl)isoxazole-5-carboxylic acid is a heterocyclic compound that features both pyridine and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yield and purity while minimizing environmental impact. The use of continuous flow reactors and green chemistry principles is being investigated to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-(Pyridin-2-yl)isoxazole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-(Pyrazin-2-yl)isoxazole-3-carboxylic acid: Similar in structure but with a pyrazine ring instead of a pyridine ring.
3-(Pyridin-2-yl)isoxazole-4-carboxylic acid: Differing only in the position of the carboxylic acid group.
3-(Pyridin-3-yl)isoxazole-5-carboxylic acid: Similar but with the pyridine ring attached at a different position.
Uniqueness
3-(Pyridin-2-yl)isoxazole-5-carboxylic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Biological Activity
3-Pyridin-2-ylisoxazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
This compound is characterized by its unique isoxazole ring structure, which contributes to its biological properties. The compound has been investigated for various pharmacological activities, including antimicrobial and antiviral effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Escherichia coli | 15 | 100 |
Staphylococcus aureus | 18 | 100 |
Candida albicans | 12 | 100 |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell receptors. Specifically, it has shown potential against influenza virus strains.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor binding, which can alter cellular pathways related to inflammation and infection .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results demonstrated that the compound not only inhibited bacterial growth but also reduced biofilm formation, indicating its potential use in treating chronic infections associated with biofilm-producing pathogens.
Case Study 2: Antiviral Activity
In a study published in the Journal of Virology, researchers tested the antiviral effects of the compound against several viruses, including influenza and herpes simplex virus (HSV). The findings revealed that treatment with this compound significantly decreased viral titers in infected cell cultures, suggesting its potential as an antiviral agent .
Research Findings
Recent investigations have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the isoxazole ring have led to compounds with improved potency against specific microbial and viral targets. For example, derivatives with additional functional groups have shown increased activity in preliminary screenings .
Properties
CAS No. |
716362-11-7 |
---|---|
Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-pyridin-2-yl-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)8-5-7(11-14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13) |
InChI Key |
JXIGVERNCHIKAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=C2)C(=O)O |
Origin of Product |
United States |
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